

Avapritinib in Systemic Mastocytosis: A

**Technical Guide** 

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#### Introduction

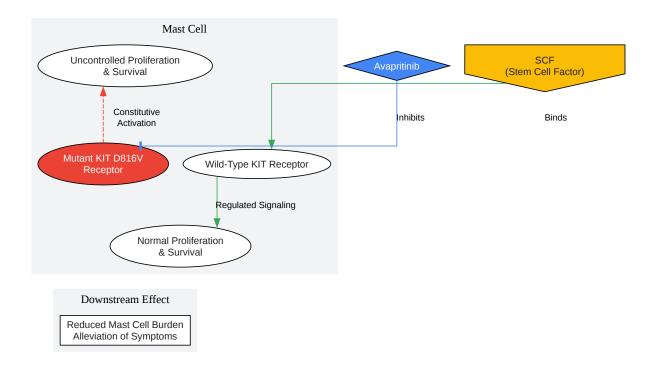
Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the abnormal proliferation and accumulation of mast cells in various organs.[1][2] In over 90-95% of cases, SM is driven by a gain-of-function mutation in the KIT proto-oncogene, specifically the D816V substitution in exon 17.[1][2][3][4] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting uncontrolled mast cell growth and survival.[5][6]

Avapritinib is a potent and highly selective tyrosine kinase inhibitor designed to target the KIT D816V mutation, representing a significant advancement in the precision treatment of this disease.[4][6][7][8] This guide provides a detailed overview of avapritinib's mechanism of action, clinical efficacy, and the experimental protocols from key clinical trials.

#### **Mechanism of Action**

Avapritinib functions as a type I inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.[9] It is specifically designed to bind to the ATP-binding pocket of the active kinase conformation, potently inhibiting the D816V mutant form of KIT.[10] Biochemical assays have demonstrated its high selectivity, with an IC50 of 0.27 nM for KIT D816V.[7] By blocking the constitutive autophosphorylation of the mutant KIT receptor, avapritinib interrupts the downstream signaling cascades, such as PI3K/AKT and RAS/RAF/MEK/ERK, that are crucial for mast cell proliferation and survival.[6][10] This targeted inhibition leads to a reduction in the overall mast cell burden.[11][12]





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**Caption: Avapritinib** inhibits the constitutively active KIT D816V receptor.

# Clinical Efficacy in Advanced Systemic Mastocytosis (AdvSM)

The efficacy and safety of **avapritinib** in patients with advanced SM (AdvSM), which includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL), were evaluated in the Phase 1 EXPLORER and Phase 2 PATHFINDER trials. [1][4][13][14]

#### **Data Summary: EXPLORER and PATHFINDER Trials**

These trials demonstrated robust and durable responses, leading to the FDA approval of **avapritinib** for adults with AdvSM.[13][14] A pooled analysis of these studies showed significant reductions in mast cell burden and high overall response rates.[2][13]



Table 1: Overall Response Rate in Advanced SM (Pooled EXPLORER & PATHFINDER Data)

Response Metric	All Evaluable Patients (n=53)[14]	Previously Treated Patients (n=31)[2]
Overall Response Rate (ORR)	57% (95% CI: 42%-70%)	71% (95% CI: 52%-86%)
- Complete Remission (CR/CRh)	28%	19%
- Partial Remission (PR)	28%	N/A
Median Time to Response	2.1 months	2.3 months

| Median Duration of Response | 38.3 months (95% CI: 19-NE) | Not Reached |

CRh: Complete remission with partial hematologic recovery. Data based on mIWG-MRT-ECNM criteria.[2][14]

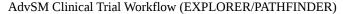
Table 2: Reduction in Mast Cell Burden and Hematologic Parameters in Advanced SM

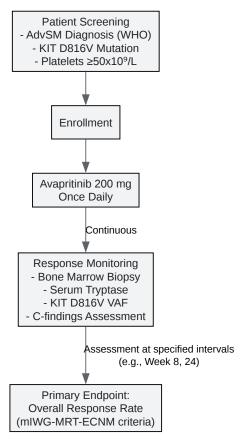
Parameter	PATHFINDER (n=105)[1]	EXPLORER/PATHFINDER (Pooled, Previously Treated, n=52)[2]
≥50% Reduction in Bone Marrow Mast Cells	83.8%	89%
Elimination of BM Mast Cell Aggregates	60%	60%
≥50% Reduction in Serum Tryptase	N/A	89%
≥50% Reduction in KIT D816V VAF	N/A	66%
Reduction in Bone Marrow Cellularity (Mean)	85.4% to 66.1% (at Week 8)	N/A



| Reduction in Bone Marrow Fibrosis | 99% to 92.6% (at Week 8) | N/A |

VAF: Variant Allele Fraction.





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**Caption:** Workflow for AdvSM clinical trials evaluating **avapritinib**.

# Clinical Efficacy in Indolent Systemic Mastocytosis (ISM)

The Phase 2 PIONEER trial evaluated the efficacy of **avapritinib** in patients with moderate to severe indolent SM (ISM).[15][16] The study demonstrated that **avapritinib** was superior to placebo in reducing symptom burden and objective markers of mast cell activity.[17]

#### **Data Summary: PIONEER Trial**



The trial met its primary and all key secondary endpoints at 24 weeks, with benefits deepening over time.[16][18]

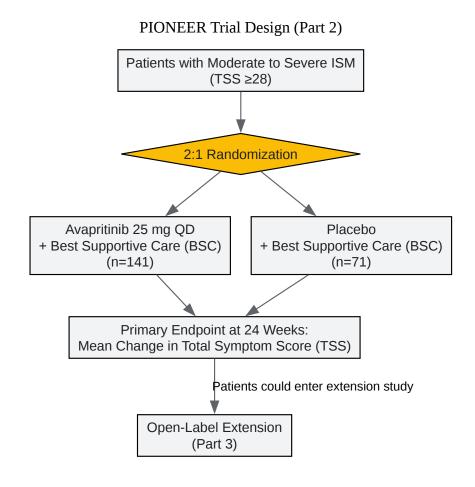
Table 3: Efficacy Results in Indolent SM at 24 Weeks (PIONEER Trial)

Endpoint	Avapritinib (n=141)	Placebo (n=71)	P-value
Mean Change in Total Symptom Score (TSS)	-15.6 points	-9.2 points	0.003
≥50% Reduction in Serum Tryptase	53.9%	0%	<0.0001
≥50% Reduction in KIT D816V VAF	60% (of 106)	N/A	<0.0001

| ≥50% Reduction in Bone Marrow Mast Cells | 53% (of 85) | 23% (of 44) | <0.0001 |

TSS was measured using the Indolent SM Symptom Assessment Form (ISM-SAF).[16][19]





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Caption: Design of the PIONEER randomized controlled trial in ISM.

# Experimental Protocols EXPLORER (NCT02561988) and PATHFINDER (NCT03580655) Trials

- Study Design: These were multicenter, open-label, single-arm trials. EXPLORER was a Phase 1 dose-escalation and expansion study, while PATHFINDER was a Phase 2 registration study.[1][2][13][20]
- Patient Population: Adult patients with a confirmed diagnosis of AdvSM (ASM, SM-AHN, or MCL) according to WHO criteria.[1][21] Key exclusion criteria included platelet counts <50 x 10<sup>9</sup>/L (after a protocol amendment to mitigate bleeding risk) and certain high-risk associated myeloid neoplasms.[2][22]



- Dosage and Administration: The recommended Phase 2 dose established was 200 mg of avapritinib administered orally once daily.[1][2][20]
- Efficacy Endpoints: The primary endpoint was the overall response rate (ORR), adjudicated by a central committee using the modified International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (mIWG-MRT-ECNM) criteria.[2][8][14] Response categories included complete remission (CR), CR with partial hematologic recovery (CRh), partial remission (PR), and clinical improvement (CI).[2]
- Assessment of Mast Cell Burden:
  - Bone Marrow Biopsy/Aspirate: Performed at screening and subsequent time points (e.g., weeks 8 and 24) to assess mast cell infiltration percentage, morphology, and presence of aggregates.[1]
  - Serum Tryptase: Measured at baseline and throughout the study as a key biomarker of mast cell burden.[2][4]
  - KIT D816V Variant Allele Fraction (VAF): Quantified in peripheral blood or bone marrow using methods like digital droplet polymerase chain reaction (ddPCR).[2][23]

#### PIONEER (NCT03731260) Trial

- Study Design: A three-part study. Part 2, the registrational portion, was a randomized, double-blind, placebo-controlled trial.[15][16]
- Patient Population: Adult patients with moderate to severe ISM, defined by a Total Symptom Score (TSS) of ≥28 on the ISM-Symptom Assessment Form (ISM-SAF).[19]
- Dosage and Administration: Patients were randomized 2:1 to receive either avapritinib 25 mg once daily plus best supportive care (BSC) or placebo plus BSC.[16][17]
- Efficacy Endpoints: The primary endpoint was the mean change in TSS from baseline to
  week 24.[16][17] Key secondary endpoints included the proportion of patients with ≥50%
  reduction in serum tryptase, KIT D816V VAF, and bone marrow mast cells, as well as quality
  of life measures.[17][19]



• Symptom Assessment: The ISM-SAF is a patient-reported outcome measure used to score the severity of 11 systemic symptoms over the preceding 24 hours, with a total score ranging from 0 to 110.[17][19][24]

## **Safety Profile**

**Avapritinib** has a manageable safety profile. In clinical trials for both advanced and indolent SM, most adverse events (AEs) were Grade 1 or 2.[25][26]

Table 4: Common Treatment-Emergent Adverse Events (All Grades, ≥15%)

Adverse Event	Advanced SM (EXPLORER)[25]	Indolent SM (PIONEER)
Periorbital Edema	>15%	Reported
Diarrhea	>15%	Reported
Nausea	>15%	Reported
Fatigue/Asthenia	>15%	Reported
Peripheral Edema	>15%	Reported
Vomiting	>15%	Reported
Cognitive Effects	>15%	7.8% (vs 7.0% placebo)[18]
Anemia	>10%	N/A

| Thrombocytopenia | >10% | N/A |

Note: Specific percentages for ISM were not detailed in the provided search results beyond cognitive effects. Intracranial bleeding was identified as a serious risk in early AdvSM studies, particularly in patients with severe thrombocytopenia, leading to protocol amendments excluding patients with platelet counts  $<50 \times 10^9$ /L.[20][22][27]

## Conclusion



**Avapritinib** represents a paradigm shift in the treatment of systemic mastocytosis, moving towards a precision medicine approach that targets the primary molecular driver of the disease. [13][14] Through potent and selective inhibition of the KIT D816V mutation, **avapritinib** has demonstrated significant and durable clinical efficacy in reducing mast cell burden, alleviating debilitating symptoms, and improving quality of life for patients with both advanced and indolent forms of systemic mastocytosis.[11][15][18][28] The data from the EXPLORER, PATHFINDER, and PIONEER trials establish **avapritinib** as a new standard of care and a promising therapeutic option for a broad range of patients with this rare hematologic neoplasm.[1][4][16]

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